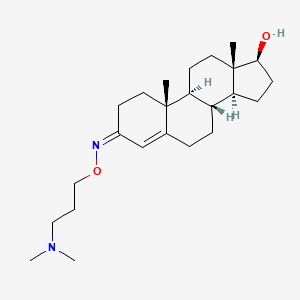
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid is a natural product found in Oryza sativa with data available.
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid has been a subject of synthetic research. Johnson and Griengl (1997) demonstrated its synthesis using a hydroxynitrile lyase from Hevea brasiliensis, highlighting its potential in enzymatic processes (Johnson & Griengl, 1997).
Taste Properties in Food Products
Gläser et al. (2021) investigated the bitter taste contribution of lipids, including hydroxyoctadecadienoic acid isomers, in commercial pea-protein isolates. This study is significant in understanding the sensory properties of food products (Gläser et al., 2021).
Role in Fungal Biology
Garscha and Oliw (2007) explored the steric analysis of hydroxyoctadecadienoic acids produced by fungi. Their research provides insights into the role of these compounds in fungal metabolism and ecology (Garscha & Oliw, 2007).
Medical Research
Setty, Berger, and Stuart (1987) examined the influence of 13-hydroxyoctadeca-9,11-dienoic acid on thromboxane A2 synthesis in human platelets. This research contributes to the understanding of blood coagulation processes (Setty, Berger, & Stuart, 1987).
Biomimetic Nitration in Linoleic Acid Metabolism
Manini et al. (2008) studied the biomimetic nitration of (13S,9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid. This research is essential in understanding lipid modification pathways in biological systems (Manini et al., 2008).
Propiedades
Nombre del producto |
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid |
|---|---|
Fórmula molecular |
C18H32O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,15,19H,2-6,8,10-14,16H2,1H3,(H,20,21)/b9-7-,17-15+ |
Clave InChI |
KJXHHTPQSFDEKB-ZKMIVQISSA-N |
SMILES isomérico |
CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O)/O |
SMILES canónico |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
Sinónimos |
13-hydroxylinoleic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)





![TG(16:0/16:1(9Z)/20:0)[iso6]](/img/structure/B1242945.png)




